
N,N-Diméthyl Sunitinib
Vue d'ensemble
Description
N,N-Dimethyl Sunitinib is a derivative of Sunitinib, a well-known receptor tyrosine kinase inhibitor. Sunitinib is primarily used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The compound is known for its ability to inhibit multiple receptor tyrosine kinases, which are involved in tumor growth, angiogenesis, and metastatic progression .
Applications De Recherche Scientifique
Pharmacological Properties
N,N-Dimethyl Sunitinib retains the core pharmacological characteristics of Sunitinib, targeting multiple receptor tyrosine kinases (RTKs) such as:
- Platelet-Derived Growth Factor Receptor (PDGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- c-Kit
These targets are crucial in tumor growth and angiogenesis, making N,N-Dimethyl Sunitinib a potential candidate for cancer therapy. The compound's ability to inhibit these pathways leads to reduced tumor proliferation and vascularization.
Cancer Treatment
N,N-Dimethyl Sunitinib is primarily investigated for its efficacy in treating:
- Metastatic Renal Cell Carcinoma (mRCC) : Clinical trials demonstrate that Sunitinib significantly improves progression-free survival in mRCC patients compared to other treatments .
- Gastrointestinal Stromal Tumors (GIST) : It is indicated for GISTs after failure of imatinib therapy .
The compound is often evaluated in combination therapies to enhance overall efficacy and manage resistance observed with first-line treatments.
Therapeutic Drug Monitoring (TDM)
Given the narrow therapeutic index and interindividual variability in drug exposure, TDM has become essential for optimizing treatment with Sunitinib and its derivatives. A validated method using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) allows for the quantification of N,N-Dimethyl Sunitinib in plasma samples, facilitating personalized medicine approaches .
Clinical Trials
A multicenter phase II trial (RECORD-3) compared the efficacy of sequential therapies involving Sunitinib and Everolimus in mRCC patients. The results indicated that first-line Sunitinib followed by Everolimus yielded longer median progression-free survival compared to the reverse sequence .
Real-World Evidence
The ADONIS study evaluated real-world treatment patterns and outcomes for patients receiving Sunitinib. Findings suggest that patient stratification based on risk factors can optimize treatment protocols and improve patient outcomes .
Comparative Analysis Table
The following table summarizes key findings related to N,N-Dimethyl Sunitinib's applications:
Mécanisme D'action
Target of Action
N,N-Dimethyl Sunitinib, a derivative of Sunitinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor . Its primary targets include all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and FLT3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .
Mode of Action
N,N-Dimethyl Sunitinib inhibits cellular signaling by targeting multiple RTKs . It competes with ATP for binding to the intracellular domain of wild-type and/or mutant forms of RTKs, thereby inhibiting signal transduction . This results in the disruption of various cellular processes, including cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of RTKs by N,N-Dimethyl Sunitinib affects several biochemical pathways. For instance, the inhibition of PDGF-Rs and VEGF-Rs disrupts the phosphoinositide 3-kinase (PI3K)/AKT/mTOR and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cell growth, survival, and angiogenesis .
Pharmacokinetics
The pharmacokinetics of N,N-Dimethyl Sunitinib involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma concentration of Sunitinib and its metabolites peak from 3 to 8 hours . The plasma terminal elimination half-lives of Sunitinib are 8 hours in rats, 17 hours in monkeys, and 51 hours in humans . The majority of the drug is excreted in the feces, with a smaller fraction excreted in the urine . The bioavailability in female rats is close to 100%, suggesting complete absorption of Sunitinib .
Result of Action
The inhibition of RTKs by N,N-Dimethyl Sunitinib leads to the disruption of tumor growth, pathologic angiogenesis, and metastatic progression of cancer . This results in the inhibition of tumor growth and, in some cases, tumor regression .
Analyse Biochimique
Biochemical Properties
N,N-Dimethyl Sunitinib interacts with various enzymes and proteins in biochemical reactions. It is a multi-target tyrosine kinase inhibitor, similar to Sunitinib . It interacts with various receptor tyrosine kinases (RTKs), including those important for angiogenesis . The nature of these interactions involves the inhibition of these RTKs, disrupting their signaling pathways and thus inhibiting tumor growth .
Cellular Effects
N,N-Dimethyl Sunitinib has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways of RTKs . This can impact cell signaling pathways, gene expression, and
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl Sunitinib involves several key steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation. The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N,N-diethylethane-1,2-diamine. Optimal conditions for each step have been established to maximize yields .
Industrial Production Methods: Industrial production of N,N-Dimethyl Sunitinib follows a similar synthetic route but is optimized for scalability. This includes the use of solvent-free decarboxylation and direct formylation using dichloromethane solutions. These methods help in reducing reaction time and avoiding the use of expensive solvents .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl Sunitinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Sunitinib: The parent compound, known for its broad-spectrum receptor tyrosine kinase inhibition.
Pazopanib: Another receptor tyrosine kinase inhibitor with similar applications.
Sorafenib: Known for its use in treating liver and kidney cancers.
Axitinib: Used in the treatment of advanced renal cell carcinoma.
Uniqueness: N,N-Dimethyl Sunitinib is unique due to its specific structural modifications, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compound, Sunitinib .
Activité Biologique
N,N-Dimethyl Sunitinib is a derivative of sunitinib, a multi-kinase inhibitor widely used in the treatment of various cancers, particularly renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). This compound exhibits significant biological activity through its action on multiple receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis. Understanding the biological activity of N,N-Dimethyl Sunitinib involves examining its pharmacokinetics, mechanisms of action, and clinical implications.
N,N-Dimethyl Sunitinib primarily functions by inhibiting several RTKs, including:
- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibits angiogenesis by blocking the signaling pathways that promote blood vessel formation.
- Platelet-Derived Growth Factor Receptors (PDGFRs) : Disrupts tumor cell proliferation and survival.
- Stem Cell Factor Receptor (KIT) : Affects cell growth in certain types of tumors.
- Fms-like Tyrosine Kinase 3 (FLT3) : Impacts hematopoietic malignancies.
These actions lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Pharmacokinetics
The pharmacokinetics of N,N-Dimethyl Sunitinib has been studied extensively. It is primarily metabolized by cytochrome P450 enzymes, especially CYP3A4, into its active metabolite, N-desethyl sunitinib (DSU), which retains similar potency to the parent compound .
Key Pharmacokinetic Findings:
- Bioavailability : High binding to plasma proteins (~95%).
- Half-life : Approximately 40–60 hours, allowing for once-daily dosing.
- Metabolism : Primarily hepatic; interactions with other drugs affecting CYP3A4 can alter efficacy and safety profiles .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of N,N-Dimethyl Sunitinib in various cancer types. For instance, in patients with metastatic RCC, the compound has shown:
- Overall Response Rate : Approximately 25% to 36% in clinical trials.
- Progression-Free Survival (PFS) : Median PFS ranges from 24 to 27 weeks compared to placebo .
Table 1: Clinical Efficacy Data
Cancer Type | Overall Response Rate (%) | Median PFS (weeks) | Common Adverse Events |
---|---|---|---|
Metastatic RCC | 25 - 36 | 24 - 27 | Diarrhea, hypertension, fatigue |
GIST | 6.8 | Not specified | Mucositis, skin abnormalities |
Case Studies
Several case studies highlight the clinical applications and outcomes associated with N,N-Dimethyl Sunitinib:
-
Case Study in Metastatic RCC :
- A cohort of 26 patients treated with N,N-Dimethyl Sunitinib showed significant reductions in tumor size and improved quality of life metrics. Adverse events were manageable with dose adjustments.
- GIST Treatment :
Comparative Studies
Comparative analyses between N,N-Dimethyl Sunitinib and other tyrosine kinase inhibitors like pazopanib reveal distinct metabolic impacts on cancer cells. For example, sunitinib has been shown to induce specific dysregulations in amino acid metabolism more effectively than pazopanib, suggesting a unique mechanism that could be leveraged for therapeutic advantage .
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTDIENWIYANIG-GDNBJRDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.